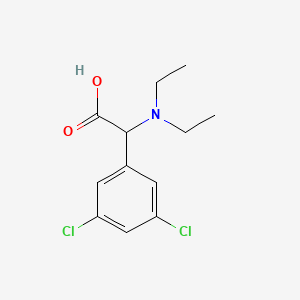

2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of 2-(3,5-dichlorophenyl)-2-(diethylamino)acetic acid follows established International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is this compound, reflecting the positioning of two chlorine atoms at the meta positions (3 and 5) of the phenyl ring relative to the carbon bearing the acetic acid moiety. The Chemical Abstracts Service registry number 1218081-04-9 provides unique identification in chemical databases worldwide.

The molecular structure incorporates several distinct functional components that must be systematically named according to International Union of Pure and Applied Chemistry conventions. The central carbon atom bears both the 3,5-dichlorophenyl group and the diethylamino substituent, creating a quaternary carbon center with tetrahedral geometry. The diethylamino group consists of two ethyl chains attached to a nitrogen atom, which in turn is bonded to the same carbon that carries the carboxylic acid functionality. This arrangement creates a derivative of phenylacetic acid where the alpha carbon has been substituted with a tertiary amine group.

The systematic naming process begins with identifying the longest carbon chain containing the carboxylic acid group, which establishes acetic acid as the parent structure. The phenyl ring substitution pattern requires specification of the chlorine positions using numerical locants 3 and 5, indicating meta-disubstitution relative to the point of attachment to the acetic acid framework. The diethylamino group represents a tertiary amine substituent that must be identified with appropriate locants and descriptors.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits complex three-dimensional characteristics resulting from the tetrahedral arrangement around the central carbon atom. Computational modeling using density functional theory methods has provided detailed insights into the preferred conformational states of related dichlorophenyl compounds. The molecular formula C₁₂H₁₅Cl₂NO₂ corresponds to a molecular weight of 276.16 grams per mole, with the spatial arrangement of atoms determined by standard bond angles and distances typical of sp³ hybridized carbon centers.

The conformational analysis reveals that the diethylamino group can adopt multiple rotational conformations around the carbon-nitrogen bond, leading to distinct energy minima. Research on related 3,5-dichlorophenyl derivatives has demonstrated that phenyl ring conformations preferentially adopt orientations where aromatic carbon-hydrogen bonds lie within the phenyl plane. The barrier to internal rotation about the bond connecting the phenyl ring to the quaternary carbon has been measured in analogous systems, providing insights into the dynamic behavior of this molecular framework.

The three-dimensional structure shows that the 3,5-dichlorophenyl moiety maintains planarity, while the diethylamino group introduces significant conformational flexibility. The two ethyl chains of the diethylamino substituent can rotate independently, creating multiple conformational isomers with different spatial arrangements. Database entries indicate that computational methods have been used to determine optimized geometries for this compound class, with conformer models typically including multiple low-energy structures representing the conformational space accessible at ambient temperatures.

The carboxylic acid group can participate in hydrogen bonding interactions, potentially influencing the overall molecular conformation through intramolecular or intermolecular associations. The relative positioning of the electronegative chlorine atoms at the meta positions creates an asymmetric electronic environment that may stabilize certain conformational arrangements over others.

Electronic Structure and Resonance Stabilization Effects

The electronic structure of this compound reflects the complex interplay between electron-withdrawing chlorine substituents and the electron-donating diethylamino group. The meta-positioning of chlorine atoms at the 3 and 5 positions creates a symmetric electronic environment that influences the overall charge distribution throughout the aromatic system. Computational studies using density functional theory methods have provided detailed analyses of electronic properties for related dichlorophenyl compounds, revealing important insights into molecular orbital characteristics and charge distributions.

The aromatic ring system maintains conjugation despite the presence of the two chlorine substituents, with the meta-substitution pattern allowing for effective delocalization of π-electrons. The electron-withdrawing nature of chlorine atoms creates partial positive character on the aromatic ring, particularly at positions ortho and para to the substituents. This electronic effect contrasts with the electron-donating properties of the diethylamino group, which can participate in resonance interactions through the nitrogen lone pair electrons.

Molecular orbital calculations have shown that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies in dichlorophenyl systems are significantly affected by the substitution pattern. The 3,5-dichlorophenyl arrangement creates distinct electronic properties compared to other isomeric forms, influencing both chemical reactivity and physical properties. The presence of the diethylamino group introduces additional complexity through potential n-π* interactions and through-space electronic effects.

The carboxylic acid functionality contributes to the overall electronic structure through its electron-withdrawing carbonyl group and the potential for hydrogen bonding interactions. The combination of these electronic effects creates a unique molecular environment where multiple resonance structures can contribute to the overall stability. Computational analyses have indicated that the electronic structure is dominated by contributions from the aromatic π-system, with significant contributions from the nitrogen lone pair and oxygen lone pairs.

Comparative Analysis with Ortho- and Para-Substituted Dichlorophenyl Analogues

A comprehensive comparison with positional isomers reveals significant structural and electronic differences among dichlorophenyl analogues of 2-(diethylamino)acetic acid derivatives. Database searches have identified several related compounds including 2-(2,5-dichlorophenyl)-2-(diethylamino)acetic acid and 2-(2,3-dichlorophenyl)-2-(diethylamino)acetic acid, both sharing the same molecular formula C₁₂H₁₅Cl₂NO₂ and molecular weight of 276.16 grams per mole. These isomeric compounds provide valuable reference points for understanding how chlorine substitution patterns influence molecular properties.

The following table summarizes key molecular identifiers for dichlorophenyl analogues:

The electronic differences between these isomers arise primarily from the distinct substitution patterns and their effects on aromatic ring polarization. The 3,5-dichlorophenyl derivative exhibits symmetric meta-substitution, creating balanced electronic withdrawal from both sides of the aromatic ring attachment point. In contrast, the 2,5-dichlorophenyl isomer combines ortho and meta effects, while the 2,3-dichlorophenyl variant features adjacent ortho-substitution that can lead to increased steric interactions.

Conformational studies on related 3,5-dichlorophenyl systems have demonstrated that these compounds exhibit distinct rotational barriers compared to other substitution patterns. The meta-positioning in the 3,5-isomer minimizes steric hindrance between chlorine atoms and the diethylamino group, potentially leading to more accessible conformational space compared to ortho-substituted analogues. Research on cyclohexane derivatives bearing 3,5-dichlorophenyl groups has shown that this substitution pattern preferentially adopts conformations where the aromatic ring maintains optimal electronic overlap.

The comparative analysis extends to related structural analogues such as 2-(3,5-dichlorophenyl)-2-(dimethylamino)acetic acid, which shares the same chlorine substitution pattern but features a dimethylamino group instead of diethylamino. This compound has a molecular formula of C₁₀H₁₁Cl₂NO₂ and molecular weight of 248.11 grams per mole, illustrating how amino group modification affects overall molecular dimensions while maintaining similar electronic characteristics. Additionally, the simpler analogue 2-(3,5-dichlorophenyl)acetic acid represents the parent structure without amino substitution, providing baseline comparison data for understanding the electronic and steric effects introduced by the diethylamino group.

Propiedades

IUPAC Name |

2-(3,5-dichlorophenyl)-2-(diethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c1-3-15(4-2)11(12(16)17)8-5-9(13)7-10(14)6-8/h5-7,11H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHFLQBWVXGMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of 3,5-Dichlorophenylacetic Acid Derivatives

One common approach is the alkylation of 3,5-dichlorophenylacetic acid or its derivatives with diethylamine under controlled conditions. This method involves:

- Step 1: Activation of 3,5-dichlorophenylacetic acid, often by conversion to an ester or acid chloride.

- Step 2: Nucleophilic substitution with diethylamine to introduce the diethylamino group.

- Step 3: Hydrolysis (if ester was used) to regenerate the carboxylic acid functionality.

This approach allows for selective substitution and high yields when reaction parameters such as temperature, solvent, and base are optimized.

Mannich-Type Reaction

Another method involves a Mannich reaction where:

- The 3,5-dichlorobenzaldehyde or corresponding ketone is reacted with diethylamine and a formaldehyde source.

- This results in the formation of the diethylaminomethyl group at the α-position.

- Subsequent oxidation or carboxylation introduces the acetic acid moiety.

This method is useful for introducing the diethylamino group directly onto the aromatic ring side chain.

Reductive Amination of 3,5-Dichlorophenylglyoxylic Acid

- Starting from 3,5-dichlorophenylglyoxylic acid, reductive amination with diethylamine in the presence of reducing agents (e.g., sodium cyanoborohydride) can yield the target compound.

- This method provides good stereochemical control and purity.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent(s) | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of acid chloride | 3,5-Dichlorophenylacetyl chloride, diethylamine | Dichloromethane, THF | 0–25 °C | 75–85 | Requires careful control of moisture and base |

| Mannich Reaction | 3,5-Dichlorobenzaldehyde, diethylamine, formaldehyde | Methanol, ethanol | 25–50 °C | 65–80 | Multi-step, may require purification of intermediates |

| Reductive Amination | 3,5-Dichlorophenylglyoxylic acid, diethylamine, NaBH3CN | Methanol, acetonitrile | 0–30 °C | 70–90 | Mild conditions, good stereoselectivity |

Detailed Research Findings

- Selectivity and Purity: Reductive amination methods show higher selectivity towards the desired product with fewer side reactions compared to direct alkylation, which can sometimes lead to over-alkylation or side products.

- Scalability: Alkylation of acid chlorides is scalable but requires stringent moisture control due to the reactivity of acid chlorides.

- Environmental and Safety Considerations: Use of solvents like dichloromethane and reagents such as sodium cyanoborohydride necessitates proper handling and disposal protocols.

- Reaction Monitoring: Techniques such as HPLC and NMR spectroscopy are employed to monitor reaction progress and confirm product identity.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid exhibits several biological activities:

-

Anticancer Potential:

- Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with cellular signaling pathways. For instance, it has been tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity.

- Cardiovascular Effects:

-

Neuropharmacological Applications:

- Preliminary studies suggest potential neuroprotective effects, indicating that it may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to explore the relationship between the chemical structure of this compound and its biological activity. Key findings include:

- Substituent Variations: Modifications in the diethylamino group can significantly alter the compound's efficacy and selectivity towards specific biological targets.

- Analog Studies: Several analogs were synthesized to evaluate their potency compared to the parent compound. These studies highlighted that slight changes in structure could enhance or reduce biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Cardiovascular Research

In another investigation focused on cardiovascular health, researchers utilized luciferase reporter assays to assess the impact of this compound on GATA4 and NKX2-5 transcriptional synergy. The findings revealed that at micromolar concentrations, the compound could either enhance or inhibit transcriptional activity depending on the cellular context .

Comparative Analysis of Related Compounds

To further understand the potential applications of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-(dimethylamino)acetic acid | Dimethylamino instead of diethylamino | 0.95 |

| 3-(3-Chlorophenyl)propanoic acid | Chlorophenyl group | 0.91 |

| 2-(4-Chlorophenyl)-2-(diethylamino)acetic acid | Different chlorophenyl substitution | 0.90 |

This table illustrates how variations in amino substituents or phenyl groups influence biological activities and potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Key Research Findings

- Metabolic Pathways: The diethylamino group may undergo N-dealkylation in vivo, generating primary amine metabolites, as seen in vinclozolin degradation .

- Toxicity Profile: Chlorinated aromatic compounds often exhibit endocrine-disrupting effects, but the diethylamino group in the target compound may mitigate this by altering receptor binding .

- Structure-Activity Relationships (SAR): Removing the diethylamino group (e.g., 2-(3,5-dichlorophenyl)acetic acid) reduces lipophilicity and bioactivity in pesticidal assays .

Actividad Biológica

2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacological agents and has been studied for its effects on several biological systems.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a diethylamino moiety, which is characteristic of many biologically active compounds. The presence of the chlorine atoms contributes to its lipophilicity and may influence its interaction with biological targets.

1. Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives containing the 1,3,4-thiadiazole moiety have shown promising results in animal models, suggesting that modifications to the diethylamino group can enhance anticonvulsant efficacy . The compound's ability to modulate neurotransmitter systems could be a mechanism for its anticonvulsant activity.

2. Inhibition of Acetylcholinesterase (AChE)

The inhibition of AChE is a critical action for many therapeutic agents targeting neurodegenerative diseases. Studies have shown that similar compounds can effectively inhibit AChE activity, suggesting that this compound may also possess this capability . The structure-activity relationship (SAR) indicates that modifications in the amino group significantly affect inhibitory potency against various AChE isoforms.

3. Antioxidant Properties

Compounds with diethylamino groups are often evaluated for their antioxidant potential. Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases . The mechanism likely involves scavenging free radicals and enhancing the body's antioxidant defenses.

Study on Anticonvulsant Activity

A study examining various synthesized derivatives reported that compounds similar to this compound demonstrated significant anticonvulsant activity in rodent models. The results indicated a dose-dependent response, with effective doses starting at 30 mg/kg showing over 50% protection against induced seizures .

Acetylcholinesterase Inhibition Study

In a comparative analysis of several analogs, it was found that those with a diethylamino substituent exhibited enhanced binding affinity to AChE compared to other amine groups. The most potent inhibitors showed IC50 values significantly lower than those of standard drugs used in treating Alzheimer's disease .

Data Tables

| Activity Type | Compound Structure | IC50/Effective Dose |

|---|---|---|

| Anticonvulsant | This compound | 30 mg/kg |

| AChE Inhibition | Various analogs with diethylamino groups | IC50 < 20 µM |

| Antioxidant | Similar derivatives | Effective scavenging observed |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(3,5-Dichlorophenyl)-2-(diethylamino)acetic acid, and how can purity be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of 3,5-dichlorophenyl precursors with diethylaminoacetic acid derivatives. For example, reacting 3,5-dichlorophenyl halides with diethylamino acetonitrile under basic conditions, followed by hydrolysis to the carboxylic acid . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical to achieve >95% purity. Analytical validation by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (characteristic δ 1.2–1.4 ppm for diethyl groups) is recommended .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodology :

- NMR : Analyze H and C NMR spectra for diagnostic signals:

- H: Diethylamino protons (δ 1.2–1.4 ppm, triplet), aromatic protons (δ 7.2–7.5 ppm, doublets for 3,5-dichlorophenyl), and the α-proton adjacent to the amino group (δ 4.1–4.3 ppm, singlet) .

- C: Carbonyl carbon (δ 170–175 ppm), aromatic carbons (δ 125–135 ppm with Cl substituents), and diethyl carbons (δ 40–50 ppm for N-bound CH) .

- HRMS : Confirm molecular ion [M+H] at m/z 291.042 (calculated for CHClNO) .

Q. What are the baseline solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (λ = 260–280 nm for aromatic absorption). Limited aqueous solubility (<1 mg/mL) is typical; DMSO is preferred for in vitro studies .

- Stability : Incubate at 37°C in buffer (pH 2–9) and analyze degradation by LC-MS. Hydrolysis of the diethylamino group or decarboxylation may occur under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., insecticidal vs. endocrine-disrupting effects)?

- Methodology :

- Dose-Response Analysis : Perform parallel assays (e.g., insecticidal activity in Spodoptera frugiperda larvae vs. estrogen receptor binding in HEK293 cells) to identify concentration-dependent selectivity .

- Metabolite Profiling : Use LC-QTOF-MS to detect metabolites (e.g., deethylated or hydroxylated derivatives) that may explain divergent effects .

- Structural Analog Comparison : Test analogs (e.g., 2-(3,5-dichlorophenyl)acetamide derivatives) to isolate pharmacophores responsible for specific activities .

Q. What experimental designs are optimal for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use crystal structures (e.g., PDB 3EU with (3,5-dichlorophenyl)acetic acid) to model binding modes in silico .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., acetylcholinesterase) and measure binding kinetics (K, k/k) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can researchers address spectral data inconsistencies (e.g., unexpected NMR splitting patterns)?

- Methodology :

- Variable Temperature NMR : Assess conformational flexibility (e.g., restricted rotation of the diethylamino group causing peak broadening) .

- COSY/NOESY : Identify coupling between α-proton and diethyl groups to confirm stereoelectronic effects .

- DFT Calculations : Model optimized geometries and compare predicted vs. observed chemical shifts .

Q. What strategies mitigate metabolic instability in vivo for potential therapeutic applications?

- Methodology :

- Pro-drug Design : Synthesize ester or amide derivatives (e.g., ethyl ester) to enhance bioavailability and slow hydrolysis .

- Metabolic Screening : Use liver microsomes (human/rat) and LC-MS to identify major metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.